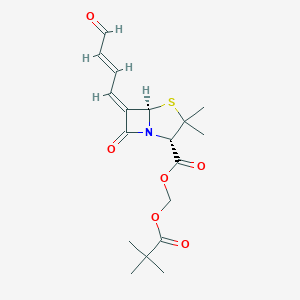
去甲基西酞普兰
描述
Desmethylescitalopram, also known as desmethylcitalopram (DCIT), is a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, which is widely used in the treatment of depression and various anxiety disorders . It is formed in vivo and has been detected in various biological samples, including plasma and breast milk . The presence of desmethylescitalopram in these fluids is indicative of the metabolism of citalopram in the body and its potential pharmacological effects.
Synthesis Analysis
The synthesis of desmethylescitalopram has been improved in recent studies. An efficient method involves the N-demethylation of citalopram using 1-chloroethyl chloroformate, yielding desmethylescitalopram with a high yield of 87% . This improved synthesis provides a more straightforward approach to obtaining desmethylescitalopram for further study and potential clinical application.
Molecular Structure Analysis
Desmethylescitalopram retains the core structure of citalopram but lacks a methyl group, which is removed during the metabolic process. The molecular structure of desmethylescitalopram is crucial for its interaction with biological targets, such as the serotonin transporter, which is responsible for its antidepressant effects. The stereoselective determination of citalopram and desmethylescitalopram is important as the different enantiomers may have varying pharmacological profiles .
Chemical Reactions Analysis
Desmethylescitalopram is formed through the metabolic pathways of citalopram, primarily in the liver. The process involves the demethylation of citalopram, which can be influenced by various factors, including genetic polymorphisms of metabolizing enzymes. The metabolite itself can undergo further reactions, such as oxidation, to form secondary metabolites .
Physical and Chemical Properties Analysis
The physical and chemical properties of desmethylescitalopram have been characterized through various analytical methods. High-performance liquid chromatography (HPLC) with fluorescence detection and mass spectrometry (MS) have been used to measure desmethylescitalopram in biological samples . These methods provide information on the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The extraction recovery, calibration range, and precision of these methods are critical for accurate quantification and monitoring of desmethylescitalopram in clinical settings .
科学研究应用
代谢和药物基因组学
- CYP2C19基因型影响:西酞普兰代谢为其主要代谢物N-去甲基西酞普兰的过程受CYP2C19和CYP2D6基因型的显着影响。这种影响在抑郁症患者中西酞普兰及其代谢物的稳态浓度变化中很明显,突出了遗传因素在药物代谢中的作用(Huezo-Diaz等人,2012)。
药代动力学
氟西汀对药代动力学的影响
氟西汀(CYP2C19抑制剂)的联用显着改变了抑郁症患者血浆中的西酞普兰浓度,但对去甲基西酞普兰的浓度没有影响。这表明了一种选择性的药代动力学相互作用,可能与治疗药物监测相关(Yasui‐Furukori等人,2016)。
血清浓度的变异性
一项研究强调了患者中西酞普兰及其代谢物(包括去甲基西酞普兰)的血清浓度存在很大差异。这种变异性在不同剂量中观察到,表明了这些化合物的复杂药代动力学(Reis等人,2007)。
临床应用和疗效
焦虑抑郁的比较疗效
一项研究比较了西酞普兰与其他抗抑郁药在治疗焦虑抑郁中的疗效。虽然去甲基西酞普兰不是主要关注点,但它作为西酞普兰(在这种情况下是一种有效治疗方法)的代谢物的作用是隐含的(Shin等人,2022)。
在儿童抑郁症中的作用
关于西酞普兰在儿童抑郁症中的研究(其中涉及去甲基西酞普兰作为代谢物的形成)并未发现与安慰剂相比在总体人群中显着改善,但提示了对青少年患者的潜在益处(Wagner等人,2006)。
法医毒理学
- 在替代材料中的检测:开发检测西酞普兰及其代谢物去甲基西酞普兰在头发和指甲中的方法对法医毒理学有影响。该方法能够识别长期使用或接触这些化合物(Pufal等人,2010)。
属性
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJADDMMFYXMMG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335276 | |
| Record name | Desmethylescitalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylescitalopram | |
CAS RN |
144025-14-9 | |
| Record name | Desmethylescitalopram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144025149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylescitalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144025-14-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLESCITALOPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68457TFE9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)
![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)


![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)







